Vapendavir-d6

LC-MS/MS isotope dilution mass spectrometry internal standard selection

Vapendavir-d6 (synonym BTA798-d6, CAS 2012598-53-5) is a hexa-deuterated isotopologue of the enteroviral capsid binder Vapendavir (BTA-798). The parent compound Vapendavir is an orally bioavailable capsid-binding inhibitor that blocks viral uncoating and RNA release, with demonstrated in vitro antiviral activity against enterovirus 71 (EV71) strains (EC50 0.5–1.4 μM) and human rhinovirus (HRV) clinical isolates (median EC50 7.3 ng/mL).

Molecular Formula C21H20D6N4O3
Molecular Weight 388.493
Cat. No. B1164113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVapendavir-d6
Molecular FormulaC21H20D6N4O3
Molecular Weight388.493
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vapendavir-d6 Procurement Guide: Stable Isotope-Labeled Internal Standard for Enterovirus Pharmacokinetic Studies


Vapendavir-d6 (synonym BTA798-d6, CAS 2012598-53-5) is a hexa-deuterated isotopologue of the enteroviral capsid binder Vapendavir (BTA-798) . The parent compound Vapendavir is an orally bioavailable capsid-binding inhibitor that blocks viral uncoating and RNA release, with demonstrated in vitro antiviral activity against enterovirus 71 (EV71) strains (EC50 0.5–1.4 μM) and human rhinovirus (HRV) clinical isolates (median EC50 7.3 ng/mL) [1]. Vapendavir-d6 contains six deuterium atoms substituting hydrogen at the ethoxy linker chain and the piperidine ring, yielding a molecular formula of C₂₁H₂₀D₆N₄O₃ and a molecular weight of 388.49 g/mol—a +6.03 Da mass shift relative to unlabeled Vapendavir (382.46 g/mol) . This stable isotope-labeled analog is designed specifically for use as an internal standard in quantitative bioanalytical methods (LC-MS or GC-MS) for the accurate quantitation of Vapendavir in biological matrices .

Why Vapendavir-d6 Cannot Be Replaced by Vapendavir-d5 or Unlabeled Vapendavir in Quantitative Bioanalysis


Deuterated internal standards are not commodities that can be freely substituted by their nearest in-class analog. The analytical performance of a stable isotope-labeled internal standard is governed by three interdependent parameters: (i) the magnitude of the mass shift relative to the analyte, (ii) the position of deuterium incorporation, and (iii) the isotopic purity . Vapendavir-d6 provides a +6 Da mass shift, whereas Vapendavir-d5 provides only +5 Da; this 1 Da difference alters the signal window in the mass spectrum and can determine whether the internal standard peak resolves cleanly from the naturally occurring M+5 and M+6 isotopomer peaks of the unlabeled analyte—a critical factor for achieving linearity (r² > 0.99) and precision (CV < 15%) in validated LC-MS/MS methods [1]. Furthermore, the specific deuteration sites differ between the d5 and d6 isotopologues: Vapendavir-d5 is labeled exclusively on the 3-ethoxy moiety , whereas Vapendavir-d6 incorporates deuterium at both the ethoxy linker and the piperidine ring ; this positional difference can produce divergent chromatographic retention behavior (deuterium isotope effect on reversed-phase retention) and differential metabolic stability if the labeled compound is used in tracer studies [1]. Generic substitution therefore risks method failure, inaccurate quantification, and non-reproducible pharmacokinetic data.

Vapendavir-d6 Comparative Evidence: Quantitative Differentiation from Vapendavir-d5 and Unlabeled Vapendavir


Mass Shift Magnitude: Vapendavir-d6 (+6.03 Da) vs. Vapendavir-d5 (+5.03 Da) vs. Unlabeled Vapendavir

Vapendavir-d6 provides a mass shift of +6.03 Da relative to unlabeled Vapendavir (calculated from molecular formula C21H20D6N4O3, MW 388.49 Da vs. C21H26N4O3, MW 382.46 Da), compared to +5.03 Da for Vapendavir-d5 (C21H21D5N4O3, MW 387.5 Da) . In LC-MS/MS bioanalysis, a minimum mass shift of +3 Da is generally required to avoid isotopic cross-talk with the analyte's natural abundance M+2/M+3 isotopomer cluster; the extra 1 Da provided by the d6 over the d5 isotopologue expands the MS detection window and reduces the contribution of the internal standard signal to the analyte channel—a critical parameter when quantifying low ng/mL concentrations in plasma [1]. The [M+H]+ precursor ion of Vapendavir-d6 (m/z ~389.5) is separated from that of unlabeled Vapendavir (m/z ~383.5) by 6 Th, versus 5 Th for Vapendavir-d5.

LC-MS/MS isotope dilution mass spectrometry internal standard selection

Deuteration Site: Vapendavir-d6 (Dual-Site Ethoxy Linker + Piperidine) vs. Vapendavir-d5 (Single-Site 3-Ethoxy Only)

Based on vendor-reported SMILES and structural nomenclature, Vapendavir-d6 incorporates deuterium at two distinct molecular regions: the ethoxy linker chain (OC([2H])([2H])CC3) and the piperidine ring (CC([2H])([2H])N...C([2H])([2H])C3), for a total of six deuterium atoms . In contrast, Vapendavir-d5 is deuterated exclusively at the 3-ethoxy group on the benzisoxazole ring (formal name: 3-(ethoxy-d5)-...) . The piperidine ring is a recognized site of oxidative metabolism (N-dealkylation and ring hydroxylation mediated by CYP450 enzymes) for structurally related arylpiperazine/piperidine-containing drugs [1]. Deuterium substitution at metabolically labile C–H bonds can reduce the rate of CYP-mediated oxidation via the kinetic isotope effect (kH/kD ≈ 2–10), potentially prolonging metabolic half-life—a property that distinguishes Vapendavir-d6 from Vapendavir-d5 in tracer-based ADME studies where the internal standard itself may be used to track metabolite formation [1].

metabolic stability deuterium isotope effect drug metabolism

Isotopic Purity Specifications: Vapendavir-d6 (≥98%) vs. Vapendavir-d5 (≥99% Deuterated Forms)

Commercially available Vapendavir-d6 (InvivoChem, Cat No. V88235) is specified at a chemical purity of ≥98%, determined by HPLC . Vapendavir-d5 (Cayman Chemical, Cat No. 31320) is specified at ≥99% deuterated forms (d1–d5), encompassing all deuterated isotopologues rather than the d5 species alone . For an internal standard used in isotope dilution mass spectrometry, the critical quality parameter is the absence of unlabeled (d0) species—which would directly contribute to the analyte signal and bias quantification—and the minimization of lower-order isotopologues (d1–d4) that can produce overlapping MS peaks with the analyte's natural isotopomer distribution [1]. Importantly, Cayman's ≥99% specification for Vapendavir-d5 aggregates all deuterated forms (d1 through d5), meaning the actual d5 purity may be lower than 99%. Vapendavir-d6's ≥98% purity is reported as total chemical purity; the d6-specific isotopic enrichment is not explicitly stated by vendors, representing a data gap that requires batch-specific COA review at the point of procurement.

isotopic purity certificate of analysis quality control

Procurement Availability and Regulatory Fit: Vapendavir-d6 as a Dedicated Bioanalytical Internal Standard

Vapendavir-d6 is explicitly positioned by multiple vendors (MedChemExpress, InvivoChem, BOC Sciences) as a stable isotope-labeled internal standard for quantitative analysis by NMR, GC-MS, or LC-MS . In contrast, unlabeled Vapendavir is primarily sold as a research-grade pharmacological tool (EC50 0.5–1.4 μM for EV71 strains) , and Vapendavir-d5 is marketed by Cayman Chemical specifically 'for use as an internal standard for the quantification of vapendavir by GC- or LC-MS' . Unlabeled Vapendavir is currently in Phase II clinical trials for rhinovirus-induced exacerbation of asthma/COPD (NCT06834295), with an ongoing ¹⁴C-labeled ADME study [1]. For laboratories conducting GLP or regulated bioanalysis supporting IND/NDA submissions, the internal standard must be a fully characterized reference material with documented purity, stability, and traceability. Vapendavir-d6 (CAS 2012598-53-5) and Vapendavir-d5 (CAS 2738376-73-1) are chemically distinct compounds with separate CAS registrations, and analytical method validation documentation must reference the specific CAS number of the internal standard used—one cannot be substituted for the other without formal method re-validation per FDA and EMA bioanalytical method validation guidance [2].

reference standard pharmacokinetic method validation regulated bioanalysis

Vapendavir-d6 Application Scenarios: Where the Compound Provides Measurable Advantage Over Closest Analogs


Quantitative Bioanalysis of Vapendavir in Plasma for Pharmacokinetic (PK) Studies

In clinical or preclinical PK studies quantifying Vapendavir concentrations in plasma by LC-MS/MS, Vapendavir-d6 serves as the internal standard for isotope dilution. The +6 Da mass shift (vs. +5 Da for d5) provides a wider MS detection window that minimizes isotopic cross-talk between the internal standard and the analyte's naturally occurring M+6 isotopomer—particularly relevant when measuring low plasma concentrations (e.g., <1 ng/mL at the terminal elimination phase). This technical advantage directly supports achieving the precision (CV ≤15%) and accuracy (±15%) criteria mandated by FDA and EMA bioanalytical method validation guidelines [4]. Vapendavir is currently in Phase II clinical development and is the subject of a dedicated ¹⁴C ADME mass balance study (NCT06834295), creating immediate demand for validated LC-MS/MS methods using a deuterated internal standard .

Simultaneous Parent Drug Quantitation and Metabolite Tracing in ADME Studies

The dual-site deuteration of Vapendavir-d6 (ethoxy linker plus piperidine ring) positions it advantageously for ADME studies that require simultaneous quantitation of the parent drug and tracking of deuterium retention in phase I metabolites. The piperidine ring is a known site of CYP450-mediated N-dealkylation and hydroxylation [4]. If the deuterium atoms on the piperidine ring are retained during metabolism, specific deuterated fragment ions can serve as 'mass tags' to distinguish drug-derived metabolites from endogenous isobaric interferences in high-resolution mass spectrometry (HRMS). In contrast, Vapendavir-d5—labeled only at the 3-ethoxy group—would lose all deuterium labeling upon O-deethylation, a common phase I metabolic pathway, limiting its utility for metabolite tracing . This scenario is particularly relevant given the ongoing [¹⁴C]Vapendavir mass balance study (NCT06834295), where stable isotope-labeled analogs may complement radiolabeled approaches for metabolite identification [3].

Method Cross-Validation Across Laboratories Using a Common Stable-Labeled Internal Standard

Multi-center clinical trials of Vapendavir (Phase II for asthma/COPD exacerbation) require bioanalytical method transfer and cross-validation across geographically dispersed contract research organizations (CROs) [4]. Using a clearly defined, CAS-registered internal standard (Vapendavir-d6, CAS 2012598-53-5)—as opposed to an isobaric structural analog or a different isotopologue (Vapendavir-d5, CAS 2738376-73-1)—eliminates ambiguity in method documentation and ensures that the exact same internal standard chemistry is deployed at every analytical site. This is a procurement-critical decision: selecting a single supplier's Vapendavir-d6 lot at the outset of method development, and reserving sufficient quantity from that same batch for the entire study duration, prevents lot-to-lot variability (change in isotopic enrichment, impurity profile) from introducing systematic bias into concentration data across study periods .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vapendavir-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.